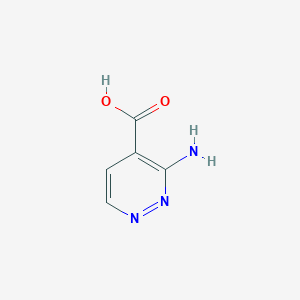

3-Amino-4-pyridazinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOOFYQDXAMIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423331 | |

| Record name | 3-Amino-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21141-03-7 | |

| Record name | 3-Amino-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-pyridazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 21141-03-7[1][2][3]

This technical guide provides a comprehensive overview of 3-Amino-4-pyridazinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physical and chemical properties and provides context regarding its synthesis and potential biological relevance based on related structures.

Core Properties

This compound is a pyridazine derivative characterized by the presence of both an amino and a carboxylic acid functional group. These features make it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 21141-03-7 | [1][2][3] |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 261-263 °C (with decomposition) | [2] |

| Boiling Point (Predicted) | 470.5 ± 30.0 °C | [2] |

| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.11 ± 0.10 | [2] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, the synthesis of structurally related pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine, followed by functional group manipulations.

For illustrative purposes, a detailed experimental protocol for a related class of compounds, 3-amino-5-arylpyridazine-4-carbonitriles , is provided below. This one-pot, three-component reaction highlights a common synthetic strategy for constructing the pyridazine core.[4]

Example Protocol: Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile[4]

Materials:

-

Phenylglyoxal

-

Malononitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Water

Procedure:

-

A mixture of phenylglyoxal (1 mmol) and 80% hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.[4]

-

Malononitrile (1 mmol) is then added to the reaction mixture.[4]

-

The mixture is stirred for an additional 30 minutes at room temperature.[4]

-

The resulting white precipitate is collected by filtration.[4]

-

The product is washed with hot water (2 x 5 mL) and purified by recrystallization from ethanol to yield 3-Amino-5-phenylpyridazine-4-carbonitrile.[4]

Biological Activity and Drug Development Potential

While the specific biological activity of this compound is not well-documented, the pyridazine scaffold is a well-established pharmacophore in drug discovery. Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Antipyretic and Anti-inflammatory: A related compound, 3-amino-4-mercapto-6-methylpyridazine, has shown antipyretic activity comparable to aminophenazone.[5]

-

Cancer: Derivatives of 3-aminopyridazine have been investigated as degraders of SMARCA2/4, which are targets in acute myeloid leukemia.[6] Additionally, 3-amino-pyrazine-2-carboxamide derivatives have been explored as novel FGFR inhibitors for cancer therapy.[7]

-

Enzyme Inhibition: The pyridazin-3(2H)-one scaffold has been identified as a novel inhibitor of Fatty Acid Binding Protein 4 (FABP4).[8]

The presence of the amino and carboxylic acid groups on the pyridazine ring of this compound makes it a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

Visualized Workflow: Chemical Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity, such as a derivative of this compound.

Caption: A generalized workflow for the synthesis and evaluation of novel compounds.

Safety Information

Based on available data for this compound, the following safety information should be considered:

-

Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin).[2]

-

Safety Statements: 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection).[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

- 1. usbio.net [usbio.net]

- 2. This compound CAS#: 21141-03-7 [amp.chemicalbook.com]

- 3. This compound CAS 21141-03-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 5. [Antipyretic activity of 3-amino-4-mercapto-6-methylpyridazine and some standard pharmaca] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-4-pyridazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 3-Amino-4-pyridazinecarboxylic acid. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document consolidates information from chemical suppliers and databases, alongside illustrative synthetic pathways for structurally related compounds to provide a foundational understanding for researchers.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridazine ring substituted with an amino group and a carboxylic acid. Its structure is foundational for further chemical modifications, making it a molecule of interest in medicinal chemistry and materials science.

Molecular Formula: C₅H₅N₃O₂

Molecular Weight: 139.11 g/mol [1]

The 2D and 3D structures of this compound are depicted below:

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 21141-03-7 | [1][2][3] |

| Appearance | White to off-white or light brown solid/powder | [1][2] |

| Melting Point | 261-263 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 470.5 ± 30.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.11 ± 0.10 | [1] |

| Solubility | Sparingly soluble in water. |

Synthesis and Experimental Protocols

One common approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For example, the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been achieved through a one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.

Illustrative Synthetic Workflow for Related Pyridazine Derivatives

The following diagram illustrates a generalized workflow for the synthesis of related pyridazine compounds, which could potentially be adapted for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological activities of this compound are not extensively documented, the pyridazine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of pyridazine have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity

-

Analgesic and Anti-inflammatory Properties

-

Antihypertensive and Cardiovascular Effects

-

Anticancer Activity

The presence of both an amino group and a carboxylic acid group on the pyridazine ring of this compound makes it a versatile building block for the synthesis of new chemical entities with potential therapeutic applications. These functional groups offer reactive sites for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.

Characterization

A comprehensive characterization of this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although experimental spectra for this specific compound are not publicly available, the expected spectral features can be inferred from its structure.

Logical Flow for Compound Characterization

The following diagram outlines the logical workflow for the structural characterization of a synthesized compound like this compound.

Conclusion

This compound represents a chemical scaffold with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a foundational summary of its known properties and the general context of pyridazine chemistry. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

Synthesis of 3-Amino-4-pyridazinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 3-Amino-4-pyridazinecarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines key synthetic strategies, presents detailed experimental protocols for analogous reactions, and includes quantitative data from related syntheses to inform laboratory work.

Introduction

This compound is a substituted pyridazine derivative of interest in the synthesis of novel pharmaceutical compounds. The arrangement of the amino and carboxylic acid functional groups on the pyridazine ring offers multiple points for chemical modification, making it a versatile scaffold for library synthesis and lead optimization. This guide explores plausible synthetic routes based on established chemical transformations and analogous procedures reported in the scientific literature.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first pathway involves the construction of the pyridazine ring with a nitrile precursor at the C4 position, followed by hydrolysis to the carboxylic acid. The second pathway relies on the late-stage introduction of the amino group onto a pre-formed pyridazine-4-carboxylic acid scaffold.

Pathway 1: Three-Component Reaction followed by Nitrile Hydrolysis

This pathway is adapted from the known synthesis of structurally similar 3-amino-5-arylpyridazine-4-carbonitriles. It involves a one-pot, three-component reaction of a glyoxal, malononitrile, and hydrazine, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Caption: Pathway 1: Three-component synthesis of a pyridazinecarbonitrile intermediate followed by hydrolysis.

Pathway 2: Amination of a Halogenated Pyridazine Precursor

This approach involves the synthesis of a 3-halo-4-pyridazinecarboxylic acid derivative, followed by a nucleophilic aromatic substitution reaction to introduce the amino group. A common method for this transformation is the Buchwald-Hartwig amination.

Caption: Pathway 2: Synthesis via halogenation and subsequent amination of a pyridazinecarboxylic acid scaffold.

Experimental Protocols

The following are detailed experimental protocols for key transformations that are analogous to the steps outlined in the proposed pathways. These protocols are derived from published literature and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Three-Component Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile

This protocol describes the synthesis of a close structural analog to the nitrile intermediate in Pathway 1.

Materials:

-

Phenylglyoxal (1 mmol)

-

Malononitrile (1 mmol)

-

Hydrazine hydrate (80%, 4 mmol)

-

Water

-

Ethanol

Procedure:

-

A mixture of phenylglyoxal (1 mmol) and 80% hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.

-

Malononitrile (1 mmol) is then added to the reaction mixture.

-

The mixture is stirred for an additional 30 minutes at room temperature.

-

The resulting white precipitate is collected by filtration.

-

The product is washed with hot water (2 x 5 mL).

-

Purification is achieved by recrystallization from ethanol.

Quantitative Data for Analogous 3-Amino-5-arylpyridazine-4-carbonitriles:

| Aryl Group | Yield (%) | Melting Point (°C) |

| Phenyl | 78 | 247 (dec.) |

| 4-Methoxyphenyl | 82 | 235 (dec.) |

| 4-Chlorophenyl | 85 | 260 (dec.) |

| 4-Bromophenyl | 83 | 265 (dec.) |

| 4-Nitrophenyl | 75 | 280 (dec.) |

Protocol 2: General Procedure for Nitrile Hydrolysis

This is a general procedure for the hydrolysis of a nitrile to a carboxylic acid, which would be the second step in Pathway 1.

Materials:

-

3-Amino-4-pyridazinecarbonitrile derivative

-

Concentrated hydrochloric acid or Sodium hydroxide solution

-

Water

Acidic Hydrolysis Procedure:

-

The 3-amino-4-pyridazinecarbonitrile is suspended in concentrated hydrochloric acid.

-

The mixture is heated to reflux for several hours, with reaction progress monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

Basic Hydrolysis Procedure:

-

The 3-amino-4-pyridazinecarbonitrile is suspended in an aqueous solution of sodium hydroxide (e.g., 6M).

-

The mixture is heated to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

Protocol 3: Proposed Buchwald-Hartwig Amination of 3-Chloro-4-pyridazinecarboxylic Acid Ester

This proposed protocol for the key step in Pathway 2 is based on established Buchwald-Hartwig amination procedures for related heterocyclic chlorides.

Materials:

-

Methyl 3-chloro-4-pyridazinecarboxylate

-

Ammonia surrogate (e.g., benzophenone imine) or aqueous ammonia

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the methyl 3-chloro-4-pyridazinecarboxylate, palladium catalyst, ligand, and base.

-

Anhydrous toluene is added, followed by the ammonia surrogate.

-

The reaction mixture is heated with vigorous stirring, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature.

-

If an ammonia surrogate like benzophenone imine is used, an acidic workup (e.g., with 1M HCl) is required to hydrolyze the intermediate imine, followed by neutralization.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

The final ester is then hydrolyzed to the carboxylic acid using standard procedures.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through multiple viable pathways. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols for analogous reactions offer a solid foundation for the development of a robust and efficient synthesis of this valuable chemical building block. Further optimization of reaction conditions will be necessary to achieve high yields and purity for the target compound.

Physical and chemical properties of 3-Amino-4-pyridazinecarboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Amino-4-pyridazinecarboxylic acid (CAS No: 21141-03-7). The information is compiled and presented to support research, development, and application activities within the pharmaceutical and chemical synthesis sectors.

Structural and Physical Properties

This compound is a heterocyclic compound featuring a pyridazine core substituted with both an amino group and a carboxylic acid group. Its structure lends it to a variety of chemical transformations, making it a potentially valuable building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21141-03-7 | [1][2][3] |

| Molecular Formula | C₅H₅N₃O₂ | [2][4] |

| Molecular Weight | 139.11 g/mol | [2][4] |

| Appearance | White to off-white or light brown solid powder | [1][2] |

| Melting Point | 261-263 °C (with decomposition) | [2] |

| Boiling Point | 470.5 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.533 g/cm³ (Predicted) | [1][2] |

| pKa | 2.11 ± 0.10 (Predicted) | [2][5] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2][3] |

Chemical Properties and Reactivity

The chemical nature of this compound is dictated by its three key functional components: the pyridazine ring, the amino group, and the carboxylic acid group.

-

Acid-Base Properties : The molecule is amphoteric. The carboxylic acid group (-COOH) is acidic, with a predicted pKa of approximately 2.11, indicating it will readily deprotonate to form a carboxylate anion.[2][5] The amino group (-NH₂) and the nitrogen atoms in the pyridazine ring are basic and can be protonated in acidic conditions.

-

Reactivity :

-

The carboxylic acid can undergo typical reactions such as esterification, amide bond formation, and reduction.

-

The amino group can act as a nucleophile and can be acylated, alkylated, or diazotized.

-

The pyridazine ring system can potentially undergo nucleophilic or electrophilic substitution, although the reactivity is influenced by the existing electron-donating amino group and electron-withdrawing carboxylic acid group.

-

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, a general synthetic approach can be proposed based on established methodologies for similar pyridazine structures.

3.1 General Synthetic Approach

A plausible route for synthesizing substituted pyridazines involves a one-pot, three-component reaction.[6] This methodology can be adapted for the synthesis of this compound and its derivatives. The general workflow involves the reaction of a glyoxal derivative with a source of the amino group (hydrazine) and a compound containing an active methylene group.

The diagram below illustrates a generalized workflow for the synthesis of a substituted pyridazine core, which could be conceptually applied here.

3.2 Standard Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz). Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, with chemical shifts referenced to an internal standard like tetramethylsilane (TMS).[7]

-

Infrared (IR) Spectroscopy : IR spectra would be recorded on an FT-IR spectrometer. The solid sample would typically be analyzed using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Mass Spectrometry (MS) : Mass spectra would be obtained using techniques like Electrospray Ionization (ESI) to confirm the molecular weight of the compound (m/z for [M+H]⁺ or [M-H]⁻).[8]

-

Melting Point Determination : The melting point would be determined using a standard melting point apparatus, with the sample loaded into a capillary tube and heated at a controlled rate.

Applications and Biological Relevance

This compound is utilized in chemical synthesis and is of interest to the pharmaceutical industry.[5] While specific biological activities or involvements in signaling pathways for this exact compound are not detailed in the available literature, the pyridazine scaffold is a known pharmacophore.

For instance, related pyridazine derivatives have been investigated for a range of biological activities. One study reported that 3-amino-4-mercapto-6-methylpyridazine demonstrated antipyretic (fever-reducing) activity in rats, with a potency comparable to aminophenazone.[9] This suggests that the 3-aminopyridazine core could be a valuable starting point for the development of new therapeutic agents. Its potential applications could be in areas where modulation of biological pathways through small molecule inhibitors or receptor ligands is desired. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

References

- 1. This compound CAS 21141-03-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound CAS#: 21141-03-7 [amp.chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [wap.guidechem.com]

- 6. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 7. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acids [medizin.uni-muenster.de]

- 9. [Antipyretic activity of 3-amino-4-mercapto-6-methylpyridazine and some standard pharmaca] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 3-Amino-4-pyridazinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-Amino-4-pyridazinecarboxylic acid derivatives, a class of heterocyclic compounds with emerging therapeutic potential. This document summarizes key findings from recent scientific literature, focusing on their anticancer activities, and provides detailed experimental protocols and data to support further research and development in this area.

Core Biological Activity: Anticancer Potential as SMARCA2/4 Degraders

Recent research has highlighted the significant potential of this compound derivatives as potent and selective degraders of the SWI/SNF chromatin remodeling complex ATPases SMARCA2 and SMARCA4. These proteins are critical for regulating gene transcription and are implicated in the proliferation of various cancers, particularly acute myeloid leukemia (AML).

Derivatives of 3-amino-6-(2-hydroxyphenyl)pyridazine-4-aryl have been synthesized and identified as effective proteolysis-targeting chimeras (PROTACs). These molecules function by linking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain of SMARCA2/4, leading to their ubiquitination and subsequent degradation by the proteasome.

Quantitative Data on Anticancer Activity

The following table summarizes the degradation and anti-proliferative activities of a lead compound, A11 , a 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivative.

| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | IC50 (nM) |

| A11 | SMARCA2 | 3.0 | 98 | MV-4-11 | Significant Inhibition |

| SMARCA4 | 4.0 | 98 | MOLM-13 | Significant Inhibition | |

| SU-DHL-4 | Significant Inhibition |

-

DC50: Half-maximal degradation concentration.

-

Dmax: Maximum degradation percentage.

-

IC50: Half-maximal inhibitory concentration for cell proliferation.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these derivatives is the targeted degradation of SMARCA2/4 proteins via the ubiquitin-proteasome system. This degradation leads to the downregulation of oncogenic transcription factors, such as MYC, and other genes essential for cancer cell survival and proliferation. The cellular consequence is cell cycle arrest at the G0/G1 phase and the induction of apoptosis.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to evaluate the biological activity of this compound derivatives as SMARCA2/4 degraders.

Cell Culture

-

Cell Lines: Human acute myeloid leukemia cell lines MV-4-11 and MOLM-13, and the diffuse large B-cell lymphoma cell line SU-DHL-4 were used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for Protein Degradation

This assay quantifies the degradation of target proteins following treatment with the derivatives.

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for the desired time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of the derivatives on cancer cell proliferation.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treat the cells with a serial dilution of the this compound derivative for 72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This assay determines the effect of the derivatives on the cell cycle distribution.

Protocol:

-

Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay

This assay detects the induction of apoptosis in treated cells.

Protocol:

-

Treat cells with the test compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The presented data and methodologies underscore the significant potential of this compound derivatives as a promising scaffold for the development of novel anticancer agents. Specifically, their ability to induce the targeted degradation of SMARCA2/4 presents a novel therapeutic strategy for cancers dependent on these chromatin remodelers.

Future research should focus on:

-

Expanding the structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

-

Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models of cancer.

-

Investigating the potential of these derivatives against a broader range of cancer types with known dependencies on SMARCA2/4.

-

Exploring other potential biological activities of this versatile chemical scaffold.

This technical guide serves as a foundational resource for researchers and drug developers interested in advancing the therapeutic applications of this compound derivatives.

An In-Depth Technical Guide to 3-Amino-4-pyridazinecarboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-pyridazinecarboxylic acid, a heterocyclic compound belonging to the pyridazine class, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for its preparation are presented, drawing from established pyridazine synthesis strategies. While the specific biological activity and mechanistic pathways of this compound are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge for researchers and drug development professionals interested in exploring its potential applications.

Introduction

Pyridazine and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a wide range of reported biological activities, including analgesic, insecticidal, fungicidal, cardiotonic, and bactericidal properties. The arrangement of the two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique electronic properties that make the pyridazine scaffold a valuable pharmacophore in drug discovery. This compound represents a key functionalized pyridazine with potential as a building block for the synthesis of more complex molecules. This guide focuses on the fundamental aspects of this compound, from its initial synthesis to its known characteristics.

Discovery and History

While a definitive seminal publication detailing the first synthesis and characterization of this compound (CAS Number: 21141-03-7) is not readily apparent in a historical survey of scientific literature, its emergence is intrinsically linked to the broader exploration of pyridazine chemistry. The synthesis of pyridazine derivatives has been an active area of research for many decades, with numerous methods developed for the construction of the pyridazine ring. The preparation of this compound likely arose from systematic investigations into the functionalization of the pyridazine core, leveraging established cyclization and condensation reactions. The raw materials for its potential synthesis, such as diethyl oxalate and ethyl levulinate, suggest its roots in classical heterocyclic chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 21141-03-7 | [2] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 261-263 °C (decomposes) | [1] |

| Boiling Point | 470.5 ± 30.0 °C (Predicted) | [1] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.11 ± 0.10 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

Synthesis and Experimental Protocols

While the specific original synthesis of this compound is not detailed in the available literature, a plausible and detailed experimental protocol can be constructed based on well-established methods for pyridazine synthesis. The following protocol outlines a common strategy involving the cyclization of a dicarbonyl compound with hydrazine.

General Synthetic Approach: Cyclization of a 1,4-Dicarbonyl Precursor

The synthesis of the pyridazine ring is often achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine. For this compound, a suitable precursor would be a functionalized 1,4-dicarbonyl compound that can be converted to the desired amino and carboxylic acid groups. A variety of cyclization reactions have been reported for the synthesis of pyridazine derivatives.[3][4][5]

Diagram of a General Synthetic Workflow:

Caption: General workflow for pyridazine synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on known pyridazine syntheses and has not been experimentally validated for this specific compound.

Objective: To synthesize this compound.

Materials:

-

Appropriately substituted 1,4-dicarbonyl precursor (e.g., a derivative of mucochloric or mucobromic acid)

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Acetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Preparation of the Hydrazone Intermediate:

-

Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring at room temperature.

-

Continue stirring for 30 minutes to facilitate the formation of the corresponding hydrazone.[6]

-

-

Cyclization to the Pyridazine Ring:

-

To the reaction mixture containing the hydrazone, add a catalytic amount of acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

The cyclization reaction will lead to the formation of a dihydropyridazine derivative.

-

-

Aromatization to the Pyridazine:

-

After completion of the cyclization, the dihydropyridazine intermediate can be aromatized to the stable pyridazine ring. This can often be achieved by air oxidation during the workup or by the addition of a mild oxidizing agent.

-

-

Hydrolysis of Ester/Nitrile (if applicable):

-

If the starting material contained an ester or nitrile group at the 4-position, it will need to be hydrolyzed to the carboxylic acid.

-

Add a solution of sodium hydroxide (e.g., 2M) to the reaction mixture and continue to reflux for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterization:

The final product should be characterized by standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid, aromatic ring).

-

Mass Spectrometry: To determine the molecular weight.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies in the public domain detailing the biological activity, mechanism of action, or the specific signaling pathways modulated by this compound. While the broader class of pyridazine derivatives has been investigated for various pharmacological effects, this specific molecule remains largely unexplored in a biological context.

Diagram of a Hypothetical Drug Discovery Workflow:

Caption: Hypothetical workflow for biological screening.

Further research is required to elucidate any potential therapeutic applications of this compound. This would involve a systematic screening against various biological targets and cellular assays to identify any significant activity.

Conclusion

This compound is a functionalized heterocyclic compound with a foundation in classical pyridazine chemistry. While its specific discovery and history are not prominently documented, its synthesis can be approached through established methodologies. The lack of detailed biological data presents an opportunity for future research to explore the potential of this molecule in drug discovery and development. This guide provides the essential chemical and physical information to serve as a starting point for such investigations.

References

Technical Guide to the Spectroscopic Profile of 3-Amino-4-pyridazinecarboxylic acid

Introduction

3-Amino-4-pyridazinecarboxylic acid is a heterocyclic compound incorporating a pyridazine ring substituted with both an amino and a carboxylic acid group. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for biologically active molecules. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, ensuring compound identity, purity, and structural integrity. This document provides a predictive summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for data acquisition.

Compound Details:

-

IUPAC Name: 3-aminopyridazine-4-carboxylic acid

-

CAS Number: 21141-03-7

-

Molecular Formula: C₅H₅N₃O₂

-

Molecular Weight: 139.11 g/mol

-

Physical Properties: Reported as an off-white to light brown solid with a melting point of 261-263 °C (with decomposition).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the polar compound and exchange with the acidic and amine protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | Acidic proton, chemical shift is concentration and temperature dependent. |

| ~8.5 - 8.7 | Doublet | 1H | H-6 (pyridazine) | Proton adjacent to two nitrogen atoms, expected to be downfield. |

| ~7.8 - 8.0 | Doublet | 1H | H-5 (pyridazine) | |

| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | Amine protons, may be broad due to exchange. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~168.0 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~155.0 | C-3 | Carbon bearing the amino group, significantly shielded. |

| ~150.0 | C-6 | Aromatic carbon adjacent to two nitrogens. |

| ~130.0 | C-5 | Aromatic CH. |

| ~125.0 | C-4 | Carbon bearing the carboxylic acid group. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the amino and carboxylic acid functional groups, as well as the pyridazine ring system.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3300 | Medium | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| 3300 - 3200 | Medium | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1640 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium | C=C and C=N Ring Stretches | Pyridazine Ring |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid (-COOH) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Ion | Notes |

| 139 | [M]⁺ | Molecular ion peak. |

| 122 | [M - NH₃]⁺ or [M - OH]⁺ | Loss of ammonia or a hydroxyl radical. |

| 111 | [M - CO]⁺ or [M - N₂]⁺ | Loss of carbon monoxide or nitrogen gas. |

| 94 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.5 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for fragmentation analysis.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire data in both positive and negative ion modes (for ESI) to determine the most stable ionization.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

The Versatility of 3-Amino-4-pyridazinecarboxylic Acid: A Technical Guide for Chemical Synthesis and Drug Discovery

For Immediate Release

Introduction

3-Amino-4-pyridazinecarboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with both an amino and a carboxylic acid group. This unique arrangement of functional groups makes it a versatile and highly valuable building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, combined with the nucleophilic and electrophilic potential of the amino and carboxylic acid moieties, respectively, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its synthesis, chemical properties, and its role as a scaffold in the development of novel therapeutic agents.

Physicochemical Properties

This compound is typically an off-white to light brown solid. Key physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 21141-03-7 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 261-263 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 470.5 ± 30.0 °C | [1] |

| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.11 ± 0.10 | [1] |

Synthesis of this compound

Step 1: Synthesis of 3-Amino-5-aryl-4-pyridazinecarbonitrile (Precursor)

A one-pot, three-component reaction provides a straightforward route to the 4-pyridazinecarbonitrile scaffold.[2]

Experimental Protocol: General Procedure for 3-Amino-5-aryl-4-pyridazinecarbonitrile Synthesis [2]

-

A mixture of an appropriate arylglyoxal (1 mmol) and hydrazine hydrate (80%, 4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.

-

Malononitrile (1 mmol) is then added to the reaction mixture.

-

The mixture is stirred for an additional 30 minutes at room temperature, during which time the product typically precipitates.

-

The solid product is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization if necessary.

Step 2: Hydrolysis of 3-Amino-4-pyridazinecarbonitrile to Carboxylic Acid

The hydrolysis of the nitrile functional group to a carboxylic acid is a standard transformation that can be carried out under acidic or basic conditions.

Experimental Protocol: Proposed Hydrolysis of 3-Amino-4-pyridazinecarbonitrile

-

The 3-amino-4-pyridazinecarbonitrile precursor (1 mmol) is suspended in a solution of aqueous hydrochloric acid (e.g., 6 M) or aqueous sodium hydroxide (e.g., 4 M).

-

The mixture is heated under reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

For acidic hydrolysis: Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted with a base (e.g., NaOH) to precipitate the carboxylic acid.

-

For alkaline hydrolysis: Upon completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The resulting solid is collected by filtration, washed with cold water, and dried to yield this compound.

Diagram: Synthetic Workflow for this compound

Caption: Proposed two-step synthesis of the target compound.

Role as a Chemical Building Block

The bifunctional nature of this compound allows it to serve as a versatile scaffold for constructing more complex molecules. The amino group acts as a nucleophile or a site for diazotization, while the carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides.

Amide Bond Formation

The carboxylic acid moiety can be readily coupled with various amines to form amides using standard peptide coupling reagents.

Experimental Protocol: General Amide Coupling

-

To a stirred solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.2 equiv) or EDC (1.2 equiv) with HOBt (1.2 equiv) is added.[3]

-

A base, typically DIPEA or triethylamine (3.0 equiv), is added to the mixture.

-

The desired amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 30-60 minutes, or until completion as monitored by TLC.[3]

-

The reaction is quenched with water, and the product is extracted with an appropriate organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions or by using coupling agents with an alcohol. The Steglich esterification is a mild and effective method.[4]

Experimental Protocol: Steglich Esterification [4]

-

This compound (1.0 equiv), the desired alcohol (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv) are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM).

-

The solution is cooled to 0°C in an ice bath.

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv) is added, and the mixture is stirred for 5 minutes at 0°C, then allowed to warm to room temperature and stirred for 3 hours.

-

The precipitated dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is washed sequentially with dilute HCl and saturated sodium bicarbonate solution, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is purified by distillation or chromatography.

Cyclocondensation Reactions

The ortho-disposition of the amino and carboxylic acid groups makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-c]pyridazines.

Experimental Protocol: Fused Pyrimidine Ring Formation (Hypothetical)

-

A mixture of this compound (or its corresponding ester) and a suitable 1,3-dielectrophile (e.g., diethyl malonate) is heated in a high-boiling point solvent such as Dowtherm A or under neat conditions.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexanes).

-

The solid product is collected by filtration and purified by recrystallization.

Diagram: Reactivity of this compound

Caption: Key transformations of the core building block.

Applications in Drug Discovery

The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of diseases, particularly in oncology and inflammation.[5] Derivatives of this compound are of significant interest as potential kinase inhibitors.

Kinase Inhibition

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridazine core can act as a bioisostere of the purine ring of ATP, enabling compounds to bind to the ATP-binding site of various kinases. Several classes of pyridazine-based kinase inhibitors have been developed.

-

VEGFR-2 Inhibitors: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Pyridazine derivatives have shown potent VEGFR-2 inhibitory activity.[6] For example, a 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative exhibited a nanomolar IC₅₀ of 60.7 nM against VEGFR-2.[6]

-

EGFR and CDK-2 Inhibitors: A pyrazolo-pyridazine derivative demonstrated moderate inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), with IC₅₀ values of 0.391 µM and 0.55 µM, respectively.[7]

-

JNK1 Inhibitors: C-Jun N-terminal kinase 1 (JNK1) is implicated in inflammatory responses and cancer. Pyridazine derivatives have been designed as JNK1 inhibitors through scaffold hopping approaches.[8]

The 3-amino and 4-carboxy groups of the title compound provide ideal handles for introducing substituents that can interact with specific residues in the kinase active site, thereby tuning potency and selectivity.

| Derivative Scaffold | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| Pyridazine-based Urea | VEGFR-2 | 60.7 nM | [6] |

| Pyrazolo-pyridazine | EGFR | 0.391 µM | [7] |

| Pyrazolo-pyridazine | CDK-2/cyclin A2 | 0.55 µM | [7] |

| Imidazo[1,2-b]pyridazine (TAK-593) | VEGFR1/2/3 | 3.2/0.95/1.1 nM | [6] |

Diagram: Kinase Inhibition Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a potent chemical building block with significant potential for the synthesis of novel, biologically active compounds. Its accessible functional groups allow for straightforward elaboration into amides, esters, and complex fused heterocyclic systems. The established importance of the pyridazine scaffold in kinase inhibition highlights the value of this compound as a starting point for developing targeted therapeutics, particularly in the field of oncology. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule.

References

- 1. This compound CAS#: 21141-03-7 [amp.chemicalbook.com]

- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 3. fishersci.dk [fishersci.dk]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 3-Amino-4-pyridazinecarboxylic Acid: A Guide to Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. 3-Amino-4-pyridazinecarboxylic acid, as a key building block, offers a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of promising research avenues for this compound and its derivatives, focusing on oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions.

Anticancer Drug Discovery: A Primary Frontier

The most significant body of research surrounding pyridazine derivatives lies in their application as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including angiogenesis, cell proliferation, and epigenetic regulation.

Key Research Directions:

-

VEGFR Kinase Inhibition: Several pyridazine-containing compounds have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, crucial mediators of tumor angiogenesis. Further exploration could focus on optimizing selectivity for VEGFR-2 to minimize off-target effects.

-

SMARCA2/4 Degradation: A novel and exciting area is the development of pyridazine-based PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of SMARCA2/4, key components of the SWI/SNF chromatin remodeling complex, which is often dysregulated in cancer.

-

Broad-Spectrum Antiproliferative Activity: Derivatives have shown cytotoxicity against a range of cancer cell lines, including colon (HCT-116), breast (MCF-7), and leukemia (MV-4-11, MOLM-13). Structure-activity relationship (SAR) studies can elucidate the molecular features responsible for this broad activity.

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

| Compound Class | Target/Cell Line | IC50 / Activity | Reference |

| Pyridazine Derivatives | HCT-116 (Colon Cancer) | IC50: 30.3 µM (Compound 5b) | |

| Pyridazine Derivatives | MCF-7 (Breast Cancer) | IC50: 21.2 µM (Compound 4b) | |

| Pyridazine Derivatives | VEGFR Kinase | 92.2% inhibition @ 10 µM (Compound 5b) | |

| Imidazo[1,2-b]pyridazines | MCF-7 (Breast Cancer) | IC50: 1-10 µM (Compounds 4e, 4f) | |

| Imidazo[1,2-b]pyridazines | SK-MEL-28 (Melanoma) | IC50: 1-10 µM (Compounds 4e, 4f) | |

| Imidazopyrazine Derivatives | Hep-2, HepG2, MCF-7, A375 | IC50: 11-13 µM (Compound 12b) | |

| SMARCA2/4 Degrader (PROTAC) | SMARCA2 Degradation | DC50: 3.0 nM (Compound A11) | |

| SMARCA2/4 Degrader (PROTAC) | SMARCA4 Degradation | DC50: 4.0 nM (Compound A11) |

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Experimental Protocol: Synthesis of a Pyridazine Derivative

A general protocol for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles involves a one-pot, three-component reaction.

-

Preparation of Arylglyoxals: Acetophenones are oxidized using selenium dioxide in dioxane under reflux conditions to yield the corresponding arylglyoxals.

-

Hydrazone Formation: The arylglyoxal is added to a solution of 80% hydrazine hydrate in a 1:1 mixture of water and ethanol. The mixture is stirred for 30 minutes at room temperature.

-

Cyclocondensation: Malononitrile is added to the reaction mixture containing the hydrazone. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: The resulting solid product, the 3-amino-5-arylpyridazine-4-carbonitrile, is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization.

Neuroprotective Agents: Combating Neurodegeneration

The functional versatility of the pyridazine core extends to the central nervous system, with derivatives showing promise in the treatment of neuropathic pain and neurodegenerative diseases.

Key Research Directions:

-

EAAT2 Activators: Derivatives have been identified as activators of Excitatory Amino Acid Transporter 2 (EAAT2), a protein responsible for glutamate clearance in the brain. Enhancing EAAT2 activity is a therapeutic strategy for conditions associated with excitotoxicity, such as neuropathic pain.

-

Acetylcholinesterase (AChE) Inhibition: Imidazo[1,2-b]pyridazine compounds have demonstrated potent AChE inhibitory activity, a key therapeutic approach for Alzheimer's disease.

-

Anti-inflammatory Effects in the CNS: Beyond AChE inhibition, these compounds have also been shown to reduce the expression of cyclooxygenase-2 (COX-2) in microglial cells, suggesting a dual mechanism of action that addresses both cholinergic decline and neuroinflammation.

Quantitative Data: Neuroprotective Activity of Pyridazine Derivatives

| Compound Class | Target/Model | Activity | Reference |

| Pyridazine Derivatives | EAAT2 Activators | Fully counteracted oxaliplatin-induced neuropathy in rats (Compound 4f) | |

| Imidazo[1,2-b]pyridazines | Acetylcholinesterase (AChE) | IC50: 40–50 nM (Compounds 5c, 5h) | |

| Imidazo[1,2-b]pyridazines | LPS-induced COX-2 in microglia | 80% reduction at 10 µM (Compound 5h) |

Anti-Infective Drug Development

The pyridazine scaffold is also a valuable starting point for the development of new antimicrobial agents, addressing the urgent need for new treatments for bacterial and fungal infections.

Key Research Directions:

-

Antibacterial and Antifungal Activity: Pyridazine and its bioisostere, pyrazine, have been incorporated into molecules with activity against various bacterial strains (e.g., Staphylococcus aureus, E. coli) and fungi (Candida albicans).

-

Antimycobacterial Agents: Notably, derivatives of the related 3-aminopyrazine-2-carboxamide have shown activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests that this compound could serve as a scaffold for novel antitubercular drugs.

Quantitative Data: Antimicrobial Activity of Pyridazine/Pyrazine Derivatives

| Compound Class | Organism | MIC | Reference |

| Pyridazinone Derivatives | Staphylococcus aureus | 16 µg/mL (Compound 10h) | |

| Pyridazinone Derivatives | Candida albicans | 16 µg/mL (Compound 8g) | |

| 3-Aminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL (Compound 17) | |

| Thienopyridazine Derivatives | Klebsiella pneumoniae | Zone of inhibition: 12.5 mm |

Anti-Inflammatory and Cardiovascular Applications

The immunomodulatory and cardiovascular effects of pyridazine derivatives represent emerging areas of research with significant therapeutic potential.

Key Research Directions:

-

NLRP3 Inflammasome Inhibition: Novel pyridazine compounds are being investigated as inhibitors of the NLRP3 inflammasome, a key driver of inflammation in diseases like Parkinson's and frontotemporal dementia.

-

Phosphodiesterase 4 (PDE4) Inhibition: Pyridazinone derivatives bearing an indole moiety have been developed as PDE4 inhibitors, which are effective anti-inflammatory agents, particularly for respiratory diseases.

-

Vasorelaxant Properties: Pyridazin-3-one derivatives have demonstrated potent vasorelaxant activity by increasing the expression of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.

Experimental Workflow: Screening for Novel Bioactive Derivatives

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Compounds from 3-Amino-4-pyridazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel bioactive compounds utilizing 3-Amino-4-pyridazinecarboxylic acid as a versatile starting material. The protocols focus on the formation of amide derivatives and fused heterocyclic systems, which have shown promise in anticancer and antimicrobial applications.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its vicinal amino and carboxylic acid functionalities offer multiple reactive sites for chemical modification, allowing for the construction of diverse molecular scaffolds. Pyridazine-containing compounds have demonstrated a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects. These notes detail the synthesis of N-substituted 3-amino-4-pyridazinecarboxamides and pyrimido[4,5-c]pyridazine derivatives.

Synthesis of N-Substituted 3-Amino-4-pyridazinecarboxamides

The carboxylic acid moiety of this compound can be readily converted to a variety of amides using standard coupling reagents. These amide derivatives can be further evaluated for their biological activities.

General Experimental Protocol: Amide Coupling

A one-pot synthesis of secondary and tertiary amides can be achieved from this compound and a desired amine using thionyl chloride (SOCl₂) for activation.

Materials:

-

This compound

-

Substituted amine (e.g., aniline, benzylamine)

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add SOCl₂ (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

The solvent and excess SOCl₂ are removed under reduced pressure.

-

The resulting acid chloride is redissolved in anhydrous DCM, and the desired amine (1.1 eq) and Et₃N (2.0 eq) are added at 0 °C.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired N-substituted 3-amino-4-pyridazinecarboxamide.

Experimental Workflow for Amide Synthesis

Application Notes and Protocols for 3-Amino-4-pyridazinecarboxylic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes related to the synthesis and potential reactions of 3-amino-4-pyridazinecarboxylic acid and its derivatives. The information is intended to guide researchers in the synthesis of novel pyridazine-based compounds for potential therapeutic applications. Pyridazine derivatives are known to exhibit a wide range of biological activities, including analgesic, insecticidal, fungicidal, cardiotonic, and bactericidal properties.[1]

I. Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

The synthesis involves the reaction of an arylglyoxal with hydrazine hydrate, followed by the addition of malononitrile. The initial step involves the formation of a monohydrazone from the arylglyoxal and hydrazine hydrate. Subsequent addition of malononitrile leads to cyclization and the formation of the final 3-amino-5-arylpyridazine-4-carbonitrile product.[1]

Experimental Workflow: One-Pot Synthesis

Caption: One-pot synthesis workflow for 3-amino-5-arylpyridazine-4-carbonitriles.

Detailed Experimental Protocol

Materials:

-

Arylglyoxal (1 mmol)

-

Hydrazine hydrate 80% (4 mmol)

-

Malononitrile (1 mmol)

-

Water

-

Ethanol

-

Hot water for washing

-

Ethanol for recrystallization

Procedure:

-

A mixture of arylglyoxal (1 mmol) and 80% hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.[1]

-

Malononitrile (1 mmol) is then added to the reaction mixture.[1]

-

The mixture is stirred for an additional 30 minutes at room temperature.[1]

-

The resulting product precipitates out of the solution.[1]

-

The precipitate is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol to yield the final 3-amino-5-arylpyridazine-4-carbonitrile.[1]

Data Presentation: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitrile Derivatives

| Compound | Ar- group | Yield (%) | Melting Point (°C) |

| 4a | C₆H₅ | 78 | 247 (dec.) |

| 4b | 4-MeC₆H₄ | 85 | 243 (dec.) |

| 4c | 4-ClC₆H₄ | 92 | 260 (dec.) |

| 4d | 4-BrC₆H₄ | 90 | 265 (dec.) |

| 4e | 4-FC₆H₄ | 88 | 258 (dec.) |

| 4f | 4-NO₂C₆H₄ | 95 | 280 (dec.) |

| 4g | 4-MeOC₆H₄ | 75 | 235 (dec.) |

Data sourced from Khalafy et al., S. Afr. j. chem., 2013, 66, 1-6.[1]

Characterization Data for 3-Amino-5-phenylpyridazine-4-carbonitrile (4a)

-

¹H-NMR (300 MHz, [D₆]DMSO): δ (ppm) 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, exchanged by D₂O addition, NH₂).[1]

-

¹³C-NMR (75.5 MHz, [D₆]DMSO): δ (ppm) 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62.[1]

-

FT-IR νₘₐₓ (cm⁻¹): 3437, 3300, 3105, 2219, 1641, 1562, 1498, 1474, 1441, 1162, 764.[1]

-

Mass spectrum m/z (%): 196 ([M⁺], 70), 168 (24), 140 (68), 127 (17), 114 (44), 102 (100), 87 (25), 76 (88), 74 (48), 66 (61), 63 (74), 51 (96), 50 (80).[1]

-

Anal. Calc. for C₁₁H₈N₄: C, 67.34; H, 4.11; N, 28.55. Found: C, 67.45; H, 4.01; N, 28.12.[1]

II. Potential Reactions of this compound

Based on the functional groups present (an amino group and a carboxylic acid group), this compound can undergo a variety of reactions typical for amino acids, allowing for the synthesis of a diverse range of derivatives.[2]

Potential Derivatization Pathways

Caption: Potential reaction pathways for derivatizing this compound.

A. Reactions of the Amino Group

-

Acylation: The amino group can be acylated using acid chlorides or anhydrides under basic conditions to form the corresponding amides.[2]

-

Coupling with Amino Acids: The amino group can be coupled with N-protected amino acids using a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) to form peptide-like structures.[3] This is particularly relevant for developing peptidomimetics.

B. Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be esterified by reacting with an excess of an alcohol under acidic conditions.[2]

-

Amide Formation: The carboxylic acid can be converted to an amide by reacting with an amine in the presence of a suitable coupling agent.

III. Biological and Pharmacological Relevance

Derivatives of the pyridazine core are of significant interest to drug development professionals. For example, various pyridazin-3-one derivatives have been synthesized and evaluated for their vasorelaxant activities.[4] Some of these compounds have shown potent activity, with EC₅₀ values in the low micromolar to nanomolar range, and have been shown to increase eNOS mRNA expression.[4] Additionally, other pyridazine derivatives, such as 3-amino-4-mercapto-6-methylpyridazine, have demonstrated antipyretic activity comparable to standard drugs like aminophenazone, but with significantly lower toxicity.[5] The synthesis of transition metal complexes with related aminopyrazine-2-carboxylic acid has also been explored for anticancer applications.[6]

These examples highlight the potential of the this compound scaffold as a starting point for the development of new therapeutic agents. The synthetic protocols and potential reaction pathways outlined in these notes provide a foundation for further exploration and derivatization to generate novel compounds with desired pharmacological profiles.

References

- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chempap.org [chempap.org]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. [Antipyretic activity of 3-amino-4-mercapto-6-methylpyridazine and some standard pharmaca] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Amino-4-pyridazinecarboxylic Acid as a Precursor for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-pyridazinecarboxylic acid is a versatile heterocyclic building block with potential applications in the synthesis of novel pharmaceutical agents. Its vicinal amino and carboxylic acid functionalities provide a reactive handle for the construction of fused heterocyclic systems, a common strategy in medicinal chemistry for the development of kinase inhibitors and other targeted therapies. This document provides a proposed application of this compound in the synthesis of a pyrido[3,4-d]pyridazin-5-one scaffold, a core structure in various biologically active molecules. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in the potential use of this precursor.

Proposed Application: Synthesis of Fused Pyridazine Scaffolds